molecular formula C16H16N2O3S B5767798 N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide

Cat. No. B5767798
M. Wt: 316.4 g/mol
InChI Key: BPKAHVRIKPOJOT-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide, also known as BPT-H, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the regulation of cell growth and survival. N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been found to have several biochemical and physiological effects. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide exhibits potent antioxidant activity, which may be beneficial in the treatment of various diseases related to oxidative stress. N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide also has some limitations, such as its poor solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide. Additionally, further studies are needed to elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide and to identify potential drug targets for its use in cancer therapy.
Conclusion:
In conclusion, N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide is a novel compound that has shown promising results in various fields of research, particularly in cancer therapy. Its potent anticancer activity, antioxidant activity, and anti-inflammatory activity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for its use in other diseases.

Synthesis Methods

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide involves the condensation of 5-propyl-3-thiophenecarbohydrazide with 2,3-dihydroxy-1,4-benzodioxin-6-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide as a brown solid with a high purity.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N'-(1,3-benzodioxol-5-ylmethylene)-5-propyl-3-thiophenecarbohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-3-13-7-12(9-22-13)16(19)18-17-8-11-4-5-14-15(6-11)21-10-20-14/h4-9H,2-3,10H2,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHVRIKPOJOT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-propylthiophene-3-carbohydrazide

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